molecular formula C19H22ClN3O B5373650 4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide

4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide

Cat. No. B5373650
M. Wt: 343.8 g/mol
InChI Key: UIOIAHKMTCVRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the piperazine class of drugs. It was first synthesized in the 1970s and has gained popularity as a recreational drug due to its psychoactive effects. However, TFMPP has also been studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders.

Mechanism of Action

The exact mechanism of action of 4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors in the brain. These receptors are involved in the regulation of mood and anxiety, and their activation by this compound may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its anxiolytic effects. It has also been found to have effects on the cardiovascular system, including an increase in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide in lab experiments is that it is readily available and relatively inexpensive. However, its psychoactive effects may make it difficult to use in certain types of experiments, and its potential for abuse may limit its usefulness in some contexts.

Future Directions

There are several potential future directions for research on 4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. One area of interest is the development of more selective agonists for the 5-HT2A and 5-HT2C receptors, which may have fewer side effects than this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of anxiety-related disorders. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.

Synthesis Methods

The synthesis of 4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide involves the reaction of 3-chlorobenzyl chloride with 3-methylphenylpiperazine in the presence of a base such as sodium carbonate. The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

4-(3-chlorobenzyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in the treatment of anxiety disorders. It has been found to have anxiolytic effects in animal models, suggesting that it may be useful in the treatment of anxiety-related disorders such as generalized anxiety disorder and panic disorder.

properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-N-(3-methylphenyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-15-4-2-7-18(12-15)21-19(24)23-10-8-22(9-11-23)14-16-5-3-6-17(20)13-16/h2-7,12-13H,8-11,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOIAHKMTCVRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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